molecular formula C24H20N2O3 B2943047 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 355115-13-8

5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2943047
CAS RN: 355115-13-8
M. Wt: 384.435
InChI Key: PEJXTLNZRZRCNI-UHFFFAOYSA-N
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Description

5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a chemical compound that has attracted the attention of scientists due to its potential therapeutic applications. This compound belongs to the class of pyrroloisoxazole derivatives, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis and Anti-Stress Agents

A study by Badru, Anand, and Singh (2012) on the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, closely related to the compound , showed their potential as anti-stress agents. These derivatives were evaluated for anti-stress activity, suggesting their role as lead molecules for the development of new treatments for stress-related conditions R. Badru, P. Anand, Baldev Singh, 2012.

Organic Photovoltaic Applications

Carsten et al. (2012) explored the synthesis and characterization of novel series of polymers incorporating structures similar to the target compound for enhancing solar cell performance. Their work demonstrates the importance of controlling the internal dipole change in organic photovoltaic polymers, indicating potential applications in the development of more efficient solar energy harvesting materials Bridget Carsten, J. Szarko, Luyao Lu, et al., 2012.

Photoluminescent Materials

Lun̆ák et al. (2011) synthesized soluble derivatives of dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, showcasing their potential in photoluminescent applications. The study's findings reveal the compounds' small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, suggesting their utility in the development of new photoluminescent materials S. Lun̆ák, M. Vala, J. Vyňuchal, et al., 2011.

Electrochemical Properties and Organic Electronics

A benzothiadiazole end-capped small molecule, incorporating a DPP moiety, similar to the target compound, was designed and synthesized by Sonar et al. (2013). This work highlights the material's strong solid-state ordering and potential in organic electronics, showing a hole mobility of 0.06 cm^2 V^-1 s^-1 and a power conversion efficiency of 0.9% in solution-processed organic photovoltaics P. Sonar, E. Williams, Samarendra P. Singh, et al., 2013.

properties

IUPAC Name

5-benzyl-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23-20-21(18-12-6-2-7-13-18)26(19-14-8-3-9-15-19)29-22(20)24(28)25(23)16-17-10-4-1-5-11-17/h1-15,20-22H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXTLNZRZRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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